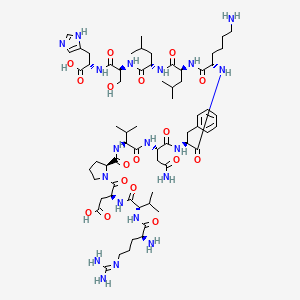
Ethyl 4-(4-bromophenyl)piperazine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Ethyl 4-(4-bromophenyl)piperazine-1-carboxylate, also known as EBPC, is a novel compound with potential applications in the fields of medicinal chemistry, organic synthesis, and drug discovery. EBPC is a highly versatile molecule that can be used in a wide range of laboratory experiments and drug discovery processes.
Scientific Research Applications
Synthesis and Reactivity
- Ethyl 2-[5-aryl-2-oxofuran-3(2H)-ylideneamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylates interact with secondary amines to form 4-aryl-2-(thiophen-2-yl)-4-oxobutanamides. Reaction with piperazine yields N,N′-disubstituted piperazine derivatives, indicating a versatile synthetic utility in organic synthesis (Vasileva, Vaganov, Shipilovskikh, & Rubtsov, 2018).
- A study on microwave-assisted synthesis of hybrid molecules containing penicillanic acid or cephalosporanic acid moieties reports the derivation of ethyl 4-amino-2-fluorophenylpiperazin-1-carboxylates, showcasing the compound's role in developing novel antimicrobial agents with potential applications in medicinal chemistry (Başoğlu, Ulker, Alpay‐Karaoglu, & Demirbas, 2013).
Biological Activities
- The synthesis and biological evaluation of novel conazole analogues, through methods including conventional, microwave, and ultrasound techniques, emphasize the antimicrobial and enzyme inhibitory potentials of piperazine derivatives. This research underscores the compound's significance in developing new antifungal agents (Mermer et al., 2018).
- New urea and thiourea derivatives of piperazine doped with Febuxostat were synthesized and evaluated for their anti-TMV (Tobacco mosaic virus) and antimicrobial activities. Certain derivatives exhibited promising activities, indicating the compound's utility in agricultural science and plant protection (Reddy et al., 2013).
Structural Analysis and Complex Formation
- The structural analysis of complexes formed by ethyl 4-phenylthiocarbamoyl piperazine-1-carboxylate with Ni(II), Zn(II), and Cd(II) through spectroscopic and DFT techniques reveals how these complexes can be utilized in various fields, including materials science and catalysis (Prakash et al., 2014).
properties
IUPAC Name |
ethyl 4-(4-bromophenyl)piperazine-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BrN2O2/c1-2-18-13(17)16-9-7-15(8-10-16)12-5-3-11(14)4-6-12/h3-6H,2,7-10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSUYOZYMCAGVLG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C2=CC=C(C=C2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BrN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30681467 |
Source


|
| Record name | Ethyl 4-(4-bromophenyl)piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30681467 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1226808-66-7 |
Source


|
| Record name | Ethyl 4-(4-bromophenyl)piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30681467 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(3-Oxo-1,4-diazaspiro[4.4]non-2-yl)benzonitrile](/img/structure/B580787.png)

![4-Chloro-2,3-dihydro-1H-pyrrolo[2,3-c]pyridine](/img/structure/B580790.png)



![3-Chloro-2'-(N,N-dimethylsulfamoyl)-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B580794.png)



![(2R,4ar,7aS)-tert-butyl 2-(aminomethyl)hexahydropyrano[2,3-c]pyrrole-6(2H)-carboxylate](/img/structure/B580805.png)

![[(3R)-3-Methyloxolan-3-yl]methanol](/img/structure/B580808.png)